molecular formula C₄₃H₅₆N₆O₁₁S₂ B1142698 Ritonavir O-β-D-Glucuronide CAS No. 190649-36-6

Ritonavir O-β-D-Glucuronide

Cat. No.: B1142698
CAS No.: 190649-36-6
M. Wt: 897.07
Attention: For research use only. Not for human or veterinary use.
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Description

Ritonavir O-β-D-Glucuronide is a metabolite of Ritonavir, a selective inhibitor of the human immunodeficiency virus protease enzyme. This compound is formed through the glucuronidation process, where a glucuronic acid moiety is added to Ritonavir. This compound is primarily used in research related to antiviral therapies, particularly for human immunodeficiency virus and COVID-19 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ritonavir O-β-D-Glucuronide involves the enzymatic glucuronidation of Ritonavir. This process typically uses human liver microsomes or recombinant uridine diphosphate glucuronosyltransferase enzymes. The reaction conditions include an aqueous buffer system, often at a pH of around 7.4, and the presence of uridine diphosphate glucuronic acid as a cofactor .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors containing human liver microsomes or recombinant enzymes. The reaction is monitored and optimized for maximum yield and purity. The product is then purified using chromatographic techniques such as high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

Ritonavir O-β-D-Glucuronide primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronic acid moiety. Oxidation reactions can modify the thiazole ring or other functional groups present in the molecule .

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products Formed

Scientific Research Applications

Ritonavir O-β-D-Glucuronide is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary applications include:

Mechanism of Action

Ritonavir O-β-D-Glucuronide exerts its effects by inhibiting the human immunodeficiency virus protease enzyme. This enzyme is crucial for the maturation of viral particles, and its inhibition prevents the virus from replicating effectively. The glucuronidation of Ritonavir enhances its solubility and facilitates its excretion from the body, thereby reducing toxicity and improving therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

    Raltegravir-β-D-Glucuronide: Another glucuronide metabolite of an antiviral drug used in human immunodeficiency virus therapy.

    Dolutegravir-β-D-Glucuronide: A glucuronide metabolite of Dolutegravir, used in combination therapies for human immunodeficiency virus.

Uniqueness

Ritonavir O-β-D-Glucuronide is unique due to its specific role in enhancing the pharmacokinetic profile of Ritonavir. Unlike other glucuronide metabolites, it significantly boosts the plasma concentration of Ritonavir, making it a valuable component in combination antiviral therapies .

Properties

CAS No.

190649-36-6

Molecular Formula

C₄₃H₅₆N₆O₁₁S₂

Molecular Weight

897.07

Synonyms

(1S,3S)-3-[[(2S)-3-Methyl-2-[[[methyl[[2-(1-methylethyl)-4-thiazolyl]methyl]amino]carbonyl]amino]-1-oxobutyl]amino]-4-phenyl-1-[(1S)-2-phenyl-1-[[(5-thiazolylmethoxy)carbonyl]amino]ethyl]butyl β-D-Glucopyranosiduronic Acid

Origin of Product

United States

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